3-(Azetidin-3-yl)propanenitrile
CAS No.: 1205749-29-6
Cat. No.: VC16474053
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1205749-29-6 |
---|---|
Molecular Formula | C6H10N2 |
Molecular Weight | 110.16 g/mol |
IUPAC Name | 3-(azetidin-3-yl)propanenitrile |
Standard InChI | InChI=1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2 |
Standard InChI Key | WLWYNSFXYYVMPO-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)CCC#N |
Introduction
3-(Azetidin-3-yl)propanenitrile is a chemical compound characterized by its unique azetidine ring structure and a propanenitrile side chain. The compound's molecular formula is C6H10N2, and it has a molecular weight of 110.16 g/mol . It is recognized for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various pharmaceuticals.
Synthesis Methods
The synthesis of 3-(Azetidin-3-yl)propanenitrile can be achieved through various methods, highlighting the flexibility of synthetic approaches available for constructing this compound. While specific synthesis protocols are not detailed in the available literature, the compound's versatility suggests that multiple routes could be employed, similar to other azetidine derivatives.
Biological Activity and Potential Applications
Although the biological activity of 3-(Azetidin-3-yl)propanenitrile has not been extensively documented, compounds with azetidine rings are often explored for their potential pharmacological properties. These include applications in medicinal chemistry as building blocks for drugs that may exhibit enhanced biological activity.
Related Compounds
Several compounds share structural similarities with 3-(Azetidin-3-yl)propanenitrile, each possessing unique properties that may influence their applications in medicinal chemistry. Some notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Acetylazetidine | Acetyl group on azetidine | Potential use in synthesizing more complex derivatives |
Azetidine-2-carbonitrile | Nitrile group on a different position | May exhibit different reactivity patterns |
4-Aminobutyronitrile | Longer carbon chain with an amine group | Different pharmacological profile |
2-Methylazetidine | Methyl substitution on azetidine | Alters steric properties affecting biological activity |
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